molecular formula C14H18N2O3S B2726128 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide CAS No. 2034480-09-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2726128
CAS No.: 2034480-09-4
M. Wt: 294.37
InChI Key: WRDLDSWRSVUBNS-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide-linked pentyl side chain. The pentyl chain is further modified with a thiophen-2-yl group at position 3 and a hydroxyl group at position 5 (Figure 1). This structure combines pharmacophoric elements of isoxazole (a bioisostere for ester or amide groups) and thiophene (a π-electron-rich aromatic system), which are common in bioactive molecules targeting enzymes or receptors .

The compound’s synthesis likely involves multi-step protocols similar to those reported for related isoxazole-3-carboxamides. For example, describes the synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate via oxime formation, cyclization, and hydrolysis, suggesting analogous steps could apply to the target compound .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLDSWRSVUBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, which can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.

    Hydroxylation: The thiophene derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the desired position.

    Isoxazole Formation: The next step involves the formation of the isoxazole ring. This can be accomplished through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3, H2SO4 (Sulfuric acid)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, the hydroxy group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Modifications

The target compound belongs to a broader class of isoxazole-3-carboxamides with thiophene or aromatic substituents. Key analogues include:

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound Isoxazole-3-carboxamide, 5-methyl, 3-(thiophen-2-yl)pentyl side chain with 5-OH Hydroxyl group on pentyl chain Not explicitly reported; inferred modulation of mitochondrial or kinase targets
Compound 63 (N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide) Isoxazole-3-carboxamide, 5-(4-fluoro-3-hydroxyphenyl), 5-chloro-2-methylaniline side chain Fluorophenol and chloro-methylphenyl substituents Potent mitochondrial permeability transition pore inhibitor (IC₅₀: 0.2 µM in mouse liver mitochondria)
Derivative 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide) Cyclopenta-thiophene core, pyrimidine sulfonamide Cyclopentane-fused thiophene, sulfonamide linker Antiproliferative activity (MCF7: IC₅₀ ~1.2 µM) via tyrosine kinase inhibition
Piperazinyl quinolone derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) Thiophen-2-yl linked to quinolone via oxoethyl/oximinoethyl Quinolone core, bromo-thiophene substituents Antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus)

Key Observations :

  • The hydroxyl group in the target compound’s pentyl chain may enhance solubility or hydrogen-bonding interactions compared to non-polar analogues like Compound 63 .
  • Thiophene substitution at position 3 (vs.

Comparison of Yields and Conditions :

  • Compound 63 was synthesized with an 18% yield via carbodiimide-mediated coupling, highlighting challenges in amidation efficiency .
  • Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () was obtained in 72% yield after flash chromatography, suggesting optimized protocols for ester intermediates .
Mitochondrial Effects

Compound 63 demonstrated potent inhibition of mitochondrial permeability transition (mPT) pore opening, a key mechanism in ischemia-reperfusion injury. Its IC₅₀ of 0.2 µM surpasses classical inhibitors like cyclosporin A (IC₅₀: 0.5 µM) . The target compound’s hydroxyl group may influence mitochondrial targeting but requires empirical validation.

Antiproliferative and Kinase Inhibition

Derivative 24 () inhibited ATP binding in tyrosine kinases (e.g., EGFR), with sub-micromolar activity in breast cancer cells. Its cyclopenta-thiophene system enhances planar stacking in kinase pockets, a feature absent in the target compound’s flexible pentyl chain .

Antibacterial Activity

Thiophene-linked quinolones () showed potent activity against Gram-positive pathogens, likely due to dual targeting of DNA gyrase and membrane integrity. The target compound lacks the quinolone core, suggesting divergent mechanisms .

Pharmacokinetic and Toxicity Profiles

  • Target Compound: Limited data available; the hydroxyl group may reduce metabolic clearance compared to non-hydroxylated analogues. Safety guidelines recommend handling as a Category 2 skin/eye irritant (H315/H319) .
  • Piperazinyl quinolones: Showed moderate cytotoxicity (CC₅₀: 20–50 µM in mammalian cells) due to off-target effects on topoisomerases .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide, identified by CAS Number 2034587-27-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
CAS Number2034587-27-2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the isoxazole ring and subsequent introduction of the thiophene moiety. Detailed methodologies can be found in specialized literature on heterocyclic compound synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structural features can effectively inhibit tumor growth in various cancer models. A comparative analysis of related compounds reveals that modifications in the side chain significantly affect their potency against specific cancer cell lines.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of isoxazole derivatives. For example, related compounds have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating strong antimicrobial potential.

Case Studies

  • Antitumor Efficacy in Mice : A study involving mice bearing L1210 leukemia showed that compounds with structural similarities to this compound exhibited a reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Screening : In vitro tests revealed that certain derivatives inhibited the growth of Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for the most active compounds. These findings suggest that structural modifications can enhance antibacterial activity significantly.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that this compound may inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

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